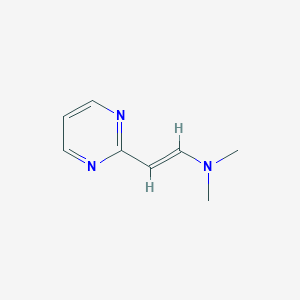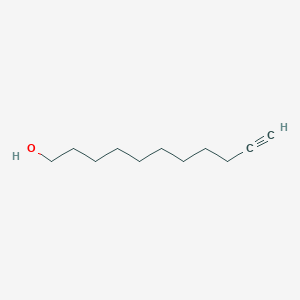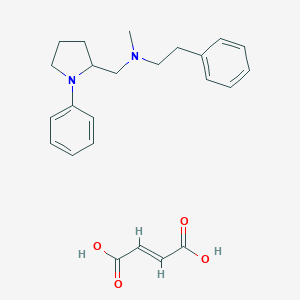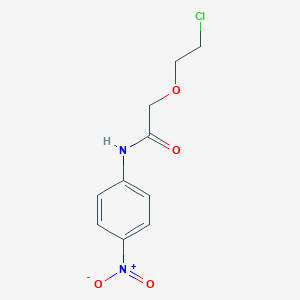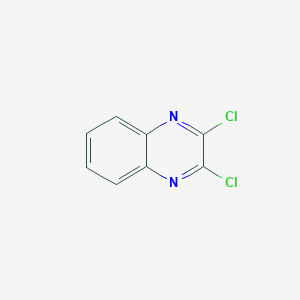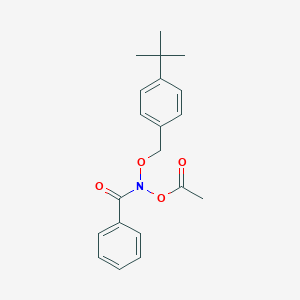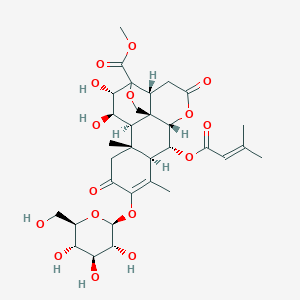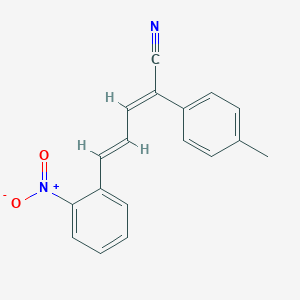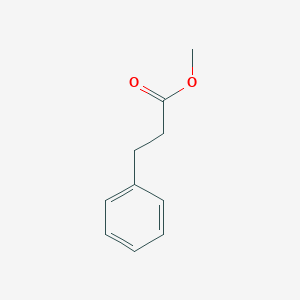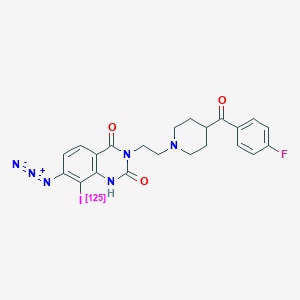
Azidoiodoketanserin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidoiodoketanserin (AZIK) is a chemical compound that belongs to the family of ketanserin derivatives. It is a potent and selective antagonist of the 5-HT2A serotonin receptor. AZIK has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
Azidoiodoketanserin acts as a selective antagonist of the 5-HT2A serotonin receptor. It binds to the receptor and prevents serotonin from binding, thereby blocking its effects. This mechanism of action is similar to that of other serotonin receptor antagonists, such as ketanserin and ritanserin.
Biochemical and Physiological Effects:
Azidoiodoketanserin has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. Azidoiodoketanserin has also been shown to affect the release of various hormones, including cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
Azidoiodoketanserin has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. Azidoiodoketanserin is also relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations to the use of Azidoiodoketanserin in laboratory experiments. One limitation is that it is not a completely selective antagonist of the 5-HT2A receptor and can bind to other receptors as well. This can make it difficult to interpret the results of experiments using Azidoiodoketanserin. Additionally, Azidoiodoketanserin has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.
Orientations Futures
There are several potential future directions for research on Azidoiodoketanserin. One area of interest is the development of more selective and potent antagonists of the 5-HT2A receptor. This could help to address some of the limitations of Azidoiodoketanserin and provide researchers with more precise tools for investigating the role of this receptor.
Another area of interest is the use of Azidoiodoketanserin in the treatment of various neurological and psychiatric disorders. There is some evidence to suggest that targeting the 5-HT2A receptor may be beneficial in the treatment of conditions such as schizophrenia and depression. Further research is needed to determine the potential therapeutic applications of Azidoiodoketanserin and other 5-HT2A receptor antagonists.
Conclusion:
In conclusion, Azidoiodoketanserin is a potent and selective antagonist of the 5-HT2A serotonin receptor. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Azidoiodoketanserin has a relatively straightforward synthesis method and has several advantages for use in laboratory experiments. However, there are also some limitations to its use, and further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of Azidoiodoketanserin involves the reaction of ketanserin with iodine and sodium azide. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then treated with sodium azide to produce the final product. The process is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Azidoiodoketanserin has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a useful tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. Azidoiodoketanserin has also been used to study the effects of serotonin on brain function and behavior.
Propriétés
Numéro CAS |
136769-36-3 |
|---|---|
Nom du produit |
Azidoiodoketanserin |
Formule moléculaire |
C22H20FIN6O3 |
Poids moléculaire |
560.3 g/mol |
Nom IUPAC |
7-azido-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-8-(125I)iodanyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H20FIN6O3/c23-15-3-1-13(2-4-15)20(31)14-7-9-29(10-8-14)11-12-30-21(32)16-5-6-17(27-28-25)18(24)19(16)26-22(30)33/h1-6,14H,7-12H2,(H,26,33)/i24-2 |
Clé InChI |
OALSEJAYBSRMHM-XXFZXMJFSA-N |
SMILES isomérique |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])[125I])NC3=O |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)NC3=O |
SMILES canonique |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)NC3=O |
Autres numéros CAS |
136769-36-3 |
Synonymes |
125I-azidoiodoketanserin 7-azido-8-iodoketanserin azidoiodoketanserin AZIK cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




